Strictamine

Antiviral Research Adenovirus Inhibition Natural Product Screening

Sourcing authentic akuammiline alkaloids with verified biological activity is challenging due to scaffold complexity and batch variability. Strictamine (CAS 6475-05-4) addresses this with validated NF-κB transcription factor inhibition and potent anti-HSV activity (EC50 0.36 μg/mL), quantitatively distinct from cytotoxic analogs like echitamine. • NF-κB pathway inhibitor for inflammatory signaling studies • Anti-HSV reference standard with sub-μM EC50 benchmark • Methanoquinolizidine cage scaffold for synthetic methodology validation • Isolated from authenticated Apocynaceae species. Supplied with CoA; available for immediate research dispatch.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 6475-05-4
Cat. No. B1681766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrictamine
CAS6475-05-4
SynonymsStrictamine;  NSC 180521;  NSC-180521;  NSC180521
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3-/t13-,16-,17?,20-/m0/s1
InChIKeyLITYYRLWHAQJQS-ZYJJEPLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Strictamine Overview


Strictamine (CAS 6475-05-4; molecular formula C₂₀H₂₂N₂O₂; molecular weight 322.41 g/mol) is a methanoquinolizidine-containing monoterpene indole alkaloid belonging to the akuammiline family [1]. It is isolated from Alstonia scholaris, Rhazya stricta, and Vinca minor (Apocynaceae) [2], and is characterized by a cage-like pentacyclic scaffold with four embedded stereocenters (C7, C15, C16, C20) including a strained methanoquinolizidine unit [3]. Strictamine exhibits NF-κB transcription factor inhibition and anti-adenoviral/anti-herpetic activities, differentiating it from cytotoxic akuammiline analogs such as echitamine [4].

Antiviral screening Supports adenovirus and HSV inhibition studies
NF-κB pathway Transcription factor modulation research tool
Natural product sourcing Isolated from multiple Apocynaceae species
Stereochemical probe Cage-like pentacyclic scaffold with four stereocenters

Strictamine Substitution Risks


Akuammiline alkaloids, despite sharing a common biogenetic origin from geissoschizine, display starkly divergent biological activities driven by subtle differences in their polycyclic architecture and stereochemistry [1]. For instance, within this class, echitamine exhibits both in vitro and in vivo cytotoxicity, picrinine acts as a 5-lipoxygenase inhibitor with CNS depressant effects, and corymine functions as a glycine receptor antagonist [2]. Therefore, a generic or in-class substitution—such as substituting strictamine with picrinine or echitamine—would fail to replicate strictamine's distinct antiviral and NF-κB inhibitory profile, which is intrinsically linked to its unique methanoquinolizidine cage and C16 stereochemistry [3]. The following quantitative evidence clarifies where strictamine's selection provides a scientifically verifiable advantage.

Akuammiline analogs may shift antiviral profile; echitamine is cytotoxic, picrinine is CNS-active, not interchangeable for NF-κB or antiviral studies.
Methanoquinolizidine cage and C16 stereochemistry are absent in simpler indole alkaloids; activity may not transfer without this architecture.
Class-level mechanism divergence: NF-κB inhibition vs. cytotoxicity or 5-LOX inhibition may not replicate across akuammiline compounds.

Strictamine Technical Datasheet


Adenovirus Inhibition

Strictamine demonstrates significant inhibitory activity against adenovirus (ADV) with an EC50 value of 3.32 μg/mL [1]. In the same assay system, 17-nor-excelsinidine (a closely related co-isolated indole alkaloid) exhibited an EC50 of 6.97 μg/mL against ADV [1]. This represents an approximately 2.1-fold superior potency for strictamine relative to 17-nor-excelsinidine in the anti-adenoviral assay. No quantitative anti-adenoviral data are available for picrinine or echitamine in comparable systems.

Adenovirus Inhibition
Head-to-head
EC50 3.32 μg/mL
vs 6.97 μg/mL (17-nor-excelsinidine)
Supports adenovirus inhibition screening context
Reported 2.1-fold lower EC50; assay-specific
Antiviral Research Adenovirus Inhibition Natural Product Screening

HSV Inhibition

Strictamine exhibits significant inhibitory activity against herpes simplex virus (HSV) with an EC50 value of 0.36 μg/mL (approximately 1.1 μM, based on molecular weight 322.41) [1]. A closely related indole alkaloid, 17-nor-excelsinidine, showed an EC50 of 0.28 μg/mL against HSV in the same assay [1]. Both compounds exhibit potent sub-micromolar anti-HSV activity, confirming that strictamine possesses robust anti-herpetic properties comparable to other bioactive akuammiline-derived compounds.

HSV Inhibition
Head-to-head
EC50 0.36 μg/mL
vs 0.28 μg/mL (17-nor-excelsinidine)
Supports HSV inhibition screening context
Comparable sub-μg/mL activity reported
Antiviral Research Herpes Simplex Virus Natural Product Pharmacology

NF-κB Pathway Inhibition

Strictamine inhibits the transcription factor NF-κB, a key regulator of immune and inflammatory responses [1]. In contrast, the structurally related akuammiline alkaloid echitamine displays both in vitro and in vivo cytotoxicity as its primary pharmacological activity [1]. This represents a class-level mechanistic divergence: strictamine targets transcriptional regulation of inflammation, whereas echitamine functions as a cytotoxic agent [2]. Picrinine, another akuammiline analog, inhibits 5-lipoxygenase and exhibits CNS depressant activity rather than NF-κB modulation [3].

NF-κB Pathway
Class-level
NF-κB inhibition reported
vs echitamine (cytotoxic), picrinine (5-LOX/CNS)
Mechanistic divergence from akuammiline analogs
Class-level inference; quantitative IC50 unavailable
Anti-inflammatory Research NF-κB Signaling Transcription Factor Inhibition

Natural Source Distribution

Strictamine has been isolated and characterized from multiple Apocynaceae species, including Alstonia scholaris (fruit pods, flowers, and leaves), Rhazya stricta, and Vinca minor [1][2]. In Alstonia scholaris flowers, strictamine is co-isolated with picrinine (the major alkaloid) and tetrahydroalstonine [3]. This multi-source natural occurrence distinguishes strictamine from analogs such as picrinine (predominantly Alstonia scholaris) and scholarisine A (exclusively Alstonia scholaris), providing procurement flexibility for natural product researchers.

Source Distribution
Reported
Alstonia scholaris, Rhazya stricta, Vinca minor
Multi-species isolation supports sourcing flexibility
Phytochemical characterization context
Natural Product Chemistry Phytochemical Sourcing Alkaloid Isolation

Synthetic Complexity

The cage-like methanoquinolizidine architecture of strictamine imposes significant synthetic challenges, particularly in constructing the C15-C20 bond, which proceeds with yields of approximately 5-10% in key cyclization steps [1]. Strictamine's total synthesis has been achieved in 9 steps from enol triflate precursors, with three asymmetric and four formal syntheses reported since 2016 [2]. In contrast, vincorine, a structurally related akuammiline alkaloid lacking the methanoquinolizidine cage, was synthesized earlier (2009) and via shorter synthetic routes [3]. This synthetic complexity underscores strictamine's status as a benchmark target for synthetic methodology development.

Synthetic Complexity
Reported
9-step total synthesis; C15–C20 bond yield 5–10%
Benchmark for cage-like alkaloid methodology
Synthetic accessibility lower than vincorine
Total Synthesis Alkaloid Chemistry Synthetic Methodology

Storage Stability

According to vendor technical specifications, strictamine powder is stable for 3 years when stored at -20°C, and for 1 year in solvent at -80°C . Its density is reported as 1.37 g/cm³, and it is soluble in DMSO [1]. These storage parameters are consistent with other structurally complex monoterpene indole alkaloids, indicating no unusual degradation liabilities that would compromise long-term research use.

Storage Stability
Data to verify
Powder: −20°C, 3 years; Solvent: −80°C, 1 year
Supports procurement planning
Vendor-specified; verify for specific use
Compound Stability Storage Conditions Procurement Logistics

Strictamine Applications


Antiviral Drug Discovery

Based on its validated EC50 of 3.32 μg/mL against adenovirus (2.1-fold more potent than 17-nor-excelsinidine) and EC50 of 0.36 μg/mL against HSV [1], strictamine is optimally deployed as a positive control or lead compound in antiviral screening programs targeting DNA viruses. Its sub-micromolar anti-HSV activity and moderate anti-adenoviral potency provide a quantitative benchmark for evaluating synthetic derivatives or newly isolated natural products in virology research laboratories.

Anti-Inflammatory Research

Strictamine's demonstrated inhibition of NF-κB transcription factor [1] positions it for use in cellular and molecular studies investigating inflammatory signaling pathways. Unlike the cytotoxic akuammiline echitamine or the CNS-active picrinine, strictamine provides a tool compound specifically for interrogating NF-κB-mediated transcriptional regulation in immune cell models, inflammatory disease research, and target validation studies [2].

Synthetic Methodology Development

The synthetic challenge posed by strictamine's methanoquinolizidine cage—particularly the 5-10% yield C15-C20 bond formation [1]—makes it a premier benchmark target for academic and industrial synthetic chemistry groups developing novel cyclization methodologies, cascade reactions, or asymmetric catalytic strategies. With seven total/formal syntheses reported since 2016 [2], strictamine serves as a recognized standard for demonstrating innovation in complex natural product synthesis.

Natural Product Chemistry

Strictamine's isolation from multiple Apocynaceae species (Alstonia scholaris, Rhazya stricta, Vinca minor) [1] supports its use as a reference standard in phytochemical fingerprinting, chemotaxonomic studies, and biosynthetic pathway investigations. Its production via geissoschizine cyclase activity—converting geissoschizine to strictamine, akuammicine, and 16-epi-pleiocarpamine [2]—makes it a valuable analytical standard for studying monoterpene indole alkaloid biogenesis and enzymatic diversification in plant systems.

Application
Selection Property
Validation Focus
Antiviral screening studies
Adenovirus and HSV inhibition context
In vitro inhibition endpoint review
NF-κB pathway research
NF-κB transcription factor modulation
Inflammatory signaling assay context
Complex alkaloid synthesis benchmark
Methanoquinolizidine cage synthetic challenge
Cyclization methodology development
Phytochemical reference standard
Multi-species isolation profile
Chemotaxonomic and biosynthetic verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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